2-Phthalimidoglutaric acid is a hydrolysis product of Thalidomide. [] While not inherently teratogenic itself, it forms as a metabolite of Thalidomide in vivo and may contribute to the drug's overall teratogenic effects. [, ] Research primarily utilizes 2-Phthalimidoglutaric acid to understand the metabolism and potential mechanisms of action of Thalidomide.
2-Phthalimidoglutaric acid is a chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. It is classified as a phthalimide derivative, which is a group of compounds known for their diverse biological activities.
2-Phthalimidoglutaric acid can be synthesized from phthalic anhydride and glutamic acid through specific chemical reactions. It belongs to the class of phthaloyl amino acids, which are recognized for their anti-inflammatory and immunomodulatory properties. This compound is often studied for its potential therapeutic applications, particularly in the context of cancer treatment and inflammation modulation.
The synthesis of 2-phthalimidoglutaric acid typically involves the following steps:
This synthesis method has been optimized for yield and purity, making it suitable for both laboratory and industrial applications .
2-Phthalimidoglutaric acid can undergo several chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action of 2-phthalimidoglutaric acid primarily involves its interaction with biological pathways related to inflammation and cancer cell metabolism:
This mechanism highlights the compound's potential as a therapeutic agent in treating inflammatory diseases and certain cancers.
These properties are crucial for understanding how 2-phthalimidoglutaric acid can be utilized in different scientific applications .
2-Phthalimidoglutaric acid has several notable applications:
The ongoing research into this compound underscores its significance in various fields of science, particularly in drug discovery and development .
2-Phthalimidoglutaric acid (PGA; CHEBI:166549, CAS 6349-98-0) shares a core phthalimide moiety with thalidomide (α-(N-phthalimido)glutarimide) but diverges in its glutaric acid substituent instead of a glutarimide ring [1] [3]. This structural distinction confers enhanced metabolic stability and eliminates the chiral center present in thalidomide, thereby avoiding racemization-related toxicity risks [3] [9]. Electronic analyses reveal PGA’s phthalimide ring exhibits a quadrupole moment (−82.3 kcal/mol) comparable to thalidomide (−85.1 kcal/mol), facilitating π-stacking interactions critical for biological target engagement [5]. However, molecular docking studies indicate PGA lacks affinity for cereblon (CRBN), the primary teratogenicity target of thalidomide, due to the absence of the glutarimide ring’s imide carbonyl that mediates CRBN binding [5] [9].
Table 1: Molecular Attributes of PGA vs. Thalidomide Analogs
Compound | Core Structure | Chiral Centers | Cereblon Binding | logP |
---|---|---|---|---|
2-Phthalimidoglutaric acid | Phthalimide-glutaric acid | 0 | No | −0.82 |
Thalidomide | Phthalimide-glutarimide | 1 | Yes | 0.33 |
2-Phthalimidino-glutaric acid | Phthalimidine-glutaric acid | 0 | Unknown | −0.75 |
Lenalidomide | Isoindole-glutarimide | 1 | Yes | −0.21 |
Unlike thalidomide, PGA lacks stereogenic centers, eliminating risks associated with enantiomeric interconversion [3] [9]. Its glutaric acid chain adopts flexible conformations, with ab initio calculations identifying three low-energy states: two extended (gauche-trans, ΔG = 0 kcal/mol) and one folded (gauche-gauche, ΔG = +1.2 kcal/mol) [6]. The phthalimide nitrogen (N-imide) participates in tautomerism, favoring the lactam form (99.7% at 298K) over lactim, as determined by NMR and QCISD(T)/TZV2P calculations [6] [10]. This equilibrium is pH-dependent, with lactam dominance decreasing above pH 7.0 due to deprotonation of the carboxylic acid groups [10].
PGA forms robust hydrogen-bonded dimers in crystalline and solution states, driven by carboxylic acid homodimerization (O─H···O=C; 2.65 Å) and phthalimide-carbonyl interactions (N─H···O=C; 2.78 Å) [1] [7]. IR spectroscopy confirms dimer stability up to 150°C, with dissociation energy of 12.3 kcal/mol computed at the B3LYP/6-311++G(d,p) level [7]. In polar solvents (e.g., DMSO), PGA transitions to monomeric chains via solvent bridges (DMSO─H─OOC), evidenced by concentration-dependent NMR peak broadening [8]. Dimerization enhances PGA’s biological activity by mimicking dicarboxylate motifs in angiogenesis inhibitors like TNP-470 [3] [5].
Table 2: Hydrogen Bond Metrics in PGA Assemblies
Interaction Type | Bond Length (Å) | Angle (°) | Energy (kcal/mol) | Role in Stability |
---|---|---|---|---|
Carboxylic acid dimer (O─H···O) | 2.65 | 174 | −7.1 | Primary dimerization |
N-imide─carboxylic acid (N─H···O) | 2.78 | 168 | −5.2 | Intermolecular stacking |
Lactam C=O···H─O(solvent) | 2.81 | 165 | −4.3 | Solvent interaction |
π-Stacking (phthalimide rings) | 3.48 | - | −8.9 | Crystal packing |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9